molecular formula C14H13ClN2O3 B4538426 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one

Cat. No. B4538426
M. Wt: 292.72 g/mol
InChI Key: ANISAUNWAXSGMX-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves regiospecific reactions, where the correct identification of the regioisomer formed is crucial. Spectroscopic techniques alone may not suffice for unambiguous structure determination, making single-crystal X-ray analysis a valuable tool. For instance, compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester have been synthesized in a regiospecific manner, highlighting the complexity and precision required in synthesizing these molecules (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is complex, with single-crystal X-ray analysis providing insights into their conformational and crystallographic characteristics. The molecular structure and spectroscopic data obtained from DFT calculations with different basis sets offer a comprehensive understanding of molecular parameters like bond lengths and angles, indicating the intricate nature of these molecules (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

The chemical reactions involving these compounds can lead to the formation of various derivatives, demonstrating their reactivity and potential for further chemical manipulation. For example, the synthesis of novel oxadiazoles through cyclization reactions showcases the chemical versatility of these molecules (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Physical Properties Analysis

The physical properties of these compounds, such as their crystallization behavior and conformational differences, are crucial for understanding their stability and reactivity. The crystal packing and hydrogen bonding patterns observed in these compounds indicate their solid-state properties and potential intermolecular interactions (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Chemical Properties Analysis

Detailed chemical properties analyses, including molecular docking and quantum chemical calculations, reveal the electronic structure, charge transfer mechanisms, and reactivity of these molecules. Such studies are instrumental in predicting the biological activity and understanding the fundamental chemical behavior of these compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

properties

IUPAC Name

(E)-3-(4-chloro-2-methylpyrazol-3-yl)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-17-11(10(15)8-16-17)4-6-12(18)9-3-5-13(19)14(7-9)20-2/h3-8,19H,1-2H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANISAUNWAXSGMX-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C=CC(=O)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Cl)/C=C/C(=O)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one
Reactant of Route 4
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one
Reactant of Route 5
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one
Reactant of Route 6
Reactant of Route 6
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.